AMPK activator 2 (hydrochloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

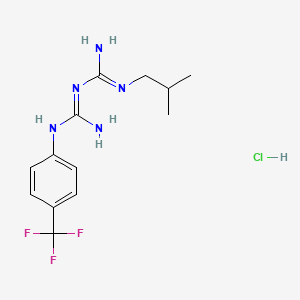

AMPK activator 2 (hydrochloride) is a fluorine-containing proguanil derivative known for its ability to up-regulate the AMP-activated protein kinase (AMPK) signaling pathway and down-regulate the mammalian target of rapamycin (mTOR)/4E-binding protein 1 (4EBP1)/p70 ribosomal protein S6 kinase (p70S6K) pathway . This compound has shown potential in inhibiting the proliferation and migration of various human cancer cell lines, making it a promising candidate for cancer research and therapy .

Méthodes De Préparation

The synthesis of AMPK activator 2 (hydrochloride) involves multiple steps, including the introduction of fluorine and chlorine atoms into the proguanil structure. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Analyse Des Réactions Chimiques

AMPK activator 2 (hydrochloride) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.

Substitution: The fluorine and chlorine atoms in the compound can be substituted with other functional groups, leading to the formation of new derivatives with different properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Applications in Metabolic Disorders

Type 2 Diabetes Management

- Mechanism : ZLN 024 hydrochloride enhances glucose uptake and fatty acid oxidation without altering the ADP/ATP ratio, making it a promising candidate for treating insulin resistance and type 2 diabetes .

- Case Study : In db/db mice models, administration of ZLN 024 hydrochloride significantly improved glucose tolerance and decreased cholesterol levels .

Obesity Treatment

- Research Findings : Activation of AMPK by ZLN 024 hydrochloride has been shown to decrease fatty acid synthesis and promote energy expenditure, which could be beneficial in obesity management .

Applications in Cancer Research

Tumor Growth Inhibition

- Mechanism : By activating AMPK, ZLN 024 hydrochloride may inhibit tumor growth through the regulation of metabolic pathways that cancer cells exploit for growth.

- Case Study : A study demonstrated that AMPK activation led to autophagy induction in cancer cells, suggesting a potential therapeutic strategy for cancer treatment by targeting metabolic vulnerabilities .

Neuroprotective Effects

Protection Against Neurodegenerative Diseases

- Mechanism : AMPK activation has been linked to neuronal protection through modulation of mitochondrial function and autophagy.

- Case Study : In models of Huntington's disease, activation of AMPK was shown to protect against neuronal dysfunction and promote cell survival under stress conditions .

Comparative Data Table

Mécanisme D'action

AMPK activator 2 (hydrochloride) exerts its effects by up-regulating the AMPK signaling pathway and down-regulating the mTOR/4EBP1/p70S6K pathway . AMPK is a central regulator of cellular energy homeostasis, and its activation leads to the phosphorylation of various downstream targets involved in energy production and consumption . The compound’s ability to inhibit the mTOR pathway further enhances its potential as a therapeutic agent for cancer and metabolic diseases .

Comparaison Avec Des Composés Similaires

AMPK activator 2 (hydrochloride) is unique in its ability to simultaneously up-regulate the AMPK pathway and down-regulate the mTOR pathway . Similar compounds include:

Metformin: A widely used diabetes medication that activates AMPK indirectly.

AICAr (5-Aminoimidazole-4-carboxamide ribonucleotide): A direct activator of AMPK used in research.

Berberine: A natural product that activates AMPK and has potential therapeutic effects in metabolic diseases.

Compared to these compounds, AMPK activator 2 (hydrochloride) offers a unique combination of AMPK activation and mTOR inhibition, making it a valuable tool for research and potential therapeutic applications.

Propriétés

Formule moléculaire |

C13H19ClF3N5 |

|---|---|

Poids moléculaire |

337.77 g/mol |

Nom IUPAC |

(1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine;hydrochloride |

InChI |

InChI=1S/C13H18F3N5.ClH/c1-8(2)7-19-11(17)21-12(18)20-10-5-3-9(4-6-10)13(14,15)16;/h3-6,8H,7H2,1-2H3,(H5,17,18,19,20,21);1H |

Clé InChI |

XNTYRKPRMWJMAZ-UHFFFAOYSA-N |

SMILES isomérique |

CC(C)CN=C(N)/N=C(\N)/NC1=CC=C(C=C1)C(F)(F)F.Cl |

SMILES canonique |

CC(C)CN=C(N)N=C(N)NC1=CC=C(C=C1)C(F)(F)F.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.